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Introduction

Odevixibat (Bylvay®) is a potent, reversible, and selective inhibitor of the ileal bile acid
transporter (IBAT). It acts locally in the distal ileum to decrease the reabsorption of bile acids,
thereby reducing serum bile acid levels. This mechanism of action makes it an effective
treatment for pruritus in patients with progressive familial intrahepatic cholestasis (PFIC). Given
its localized action in the gastrointestinal tract and minimal systemic absorption, the potential
for systemic drug-drug interactions (DDIs) is considered low. However, a thorough evaluation of
its DDI potential is crucial to ensure patient safety, especially in a population that may be
receiving multiple concomitant medications.

These application notes provide a comprehensive overview and detailed protocols for
designing and conducting in vitro and in vivo DDI studies for Odevixibat, in line with regulatory
guidelines.

Odevixibat's DDI Profile: Key Characteristics

e Mechanism of Action: Local inhibition of IBAT in the terminal ileum.

e Systemic Exposure: Minimal systemic absorption.[1][2]
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» Metabolism: Odevixibat is largely unmetabolized.[1]

o Transporter Interactions: Odevixibat is a substrate of P-glycoprotein (P-gp).[3] In vitro
studies have shown that Odevixibat does not inhibit or induce cytochrome P450 (CYP)
enzymes, nor does it inhibit key uptake and efflux transporters including NTCP, OATP1B1,
OATP1B3, OAT1, OAT3, OCT1, OCT2, MATE1, MATE2-K, P-gp, BCRP, or BSEP.[3]

In Vitro Drug-Drug Interaction Studies
Objective

To assess the potential of Odevixibat to inhibit or induce major drug-metabolizing enzymes
(CYPs) and to inhibit key drug transporters.

Data Presentation

Table 1: Summary of In Vitro Inhibition of Cytochrome P450 Enzymes by Odevixibat
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Odevixibat
CYP Test . o
Substrate Concentrati % Inhibition  1C50 (uM)
Isoform System
on (pM)
Human Liver ) -
CYP1A2 ) Phenacetin Up to 100 Not specified > 100
Microsomes
Human Liver ) »
CYP2B6 ) Bupropion Up to 100 Not specified > 100
Microsomes
Human Liver
CYP2C8 ] Amodiaquine Up to 100 Not specified > 100
Microsomes
Human Liver ] -
CYP2C9 ) Diclofenac Up to 100 Not specified > 100
Microsomes
Human Liver S-
CYP2C19 ) ) Up to 100 Not specified >100
Microsomes Mephenytoin
Human Liver Dextromethor -
CYP2D6 ] Up to 100 Not specified > 100
Microsomes phan
Human Liver ) -
CYP3A4 ) Midazolam Up to 100 Not specified > 100
Microsomes
Human Liver n
CYP3A4 Testosterone Up to 100 Not specified > 100

Microsomes

Data based on in vitro studies indicating no significant inhibition.

Table 2: Summary of In Vitro Inhibition of Drug Transporters by Odevixibat
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Odevixibat
Test Probe . o
Transporter Concentrati % Inhibition  1C50 (uM)
System Substrate
on (pM)
P-gp Caco-2 cells Digoxin Up to 100 Not specified > 100
MDCKII- Estrone-3-
BCRP Up to 100 Not specified > 100
BCRP cells sulfate
HEK?293- Estradiol-
OATP1B1 OATP1B1 173- Up to 100 Not specified > 100
cells glucuronide
HEK293- Estradiol-
OATP1B3 OATP1B3 17B- Up to 100 Not specified > 100
cells glucuronide
Vesicles with
BSEP Taurocholate Up to 100 Not specified > 100
BSEP
HEK293- N
NTCP Taurocholate Up to 100 Not specified > 100
NTCP cells
Para-
HEK293-
OAT1 aminohippura  Up to 100 Not specified > 100
OAT1 cells
te
HEK293- Estrone-3-
OAT3 Up to 100 Not specified > 100
OAT3 cells sulfate
HEK293- _ N
OCT1 Metformin Up to 100 Not specified > 100
OCT1 cells
HEK293-
OCT2 Metformin Up to 100 Not specified > 100
OCT2 cells
HEK293-
MATE1 Metformin Up to 100 Not specified > 100
MATEL1 cells
HEK293-
MATE2-K MATE2-K Metformin Up to 100 Not specified > 100
cells
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Data based on in vitro studies indicating no significant inhibition.

Experimental Protocols

Protocol 1: In Vitro CYP450 Inhibition Assay Using Human Liver Microsomes

e Materials: Pooled human liver microsomes (HLMs), specific CYP probe substrates (e.qg.,
phenacetin for CYP1A2, midazolam for CYP3A4), Odevixibat, positive control inhibitors,
NADPH regenerating system.

e Procedure:

o Pre-incubate HLMs with a range of Odevixibat concentrations (e.g., 0.1 to 100 uM) or a
positive control inhibitor in a phosphate buffer at 37°C.

o Initiate the reaction by adding the specific CYP probe substrate and the NADPH
regenerating system.

o Incubate for a predetermined time, ensuring linear metabolite formation.
o Terminate the reaction by adding a stop solution (e.g., ice-cold acetonitrile).
o Analyze the formation of the specific metabolite using a validated LC-MS/MS method.

» Data Analysis: Calculate the percent inhibition of enzyme activity at each Odevixibat
concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a

four-parameter logistic model.
Protocol 2: In Vitro Transporter Inhibition Assay (using P-gp as an example)

o Materials: Caco-2 cell monolayers grown on permeable supports, a probe substrate for P-gp
(e.g., digoxin), Odevixibat, a positive control inhibitor (e.g., verapamil), Hank's Balanced Salt
Solution (HBSS).

e Procedure:

o Wash the Caco-2 cell monolayers with HBSS.
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o Pre-incubate the cells with a range of Odevixibat concentrations or a positive control
inhibitor in HBSS in both the apical and basolateral compartments at 37°C.

o Add the P-gp probe substrate to the basolateral compartment.
o At specified time points, collect samples from the apical compartment.

o Measure the concentration of the probe substrate in the samples using a validated
analytical method (e.g., LC-MS/MS).

o Data Analysis: Calculate the efflux ratio (Papp B-A/ Papp A-B) and the percent inhibition of
the probe substrate transport at each Odevixibat concentration. Determine the IC50 value.

In Vitro DDI Assessment

o i IC50 Values for
Test for Inhibition Transporters
Test for Inhibition )
Determine IC50 IC50 Values for
P cyp Enzymes

Click to download full resolution via product page

Odevixibat

i [

In Vitro DDI Experimental Workflow.

In Vivo Drug-Drug Interaction Studies
Objective

To evaluate the effect of co-administered drugs on the pharmacokinetics of Odevixibat and the
effect of Odevixibat on the pharmacokinetics of co-administered drugs in a clinical setting.

Data Presentation

Table 3: Pharmacokinetic Parameters of Odevixibat When Co-administered with a P-gp
Inhibitor (Itraconazole)
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Odevixibat +

Odevixibat Alone

Parameter

Itraconazole

(Geometric Mean)

Geometric Mean
Ratio (90% CI)

(Geometric Mean)

Cmax (ng/mL)

[Data not available]

[Data not available]

1.52 (Not specified)

AUC (ng*h/mL)

[Data not available]

[Data not available]

1.66 (Not specified)

Administration with itraconazole, a strong P-gp inhibitor, increased odevixibat Cmax by 52%

and AUC by 66%, effects not expected to be clinically meaningful.[3]

Table 4: Recommendations for Co-administration of Odevixibat with Other Drugs

Co-administered Drug
Class

Recommendation

Rationale

Bile Acid Sequestrants (e.g.,
cholestyramine, colesevelam,

colestipol)

Administer at least 4 hours
before or 4 hours after
Odevixibat.

Bile acid sequestrants may
bind to Odevixibat in the gut,

reducing its efficacy.[3]

P-gp Inducers (e.g., rifampin)

[No specific recommendation
available; further studies may

be warranted]

Potential to decrease
Odevixibat exposure, although
clinical significance is

unknown.

CYP3A4 Substrates (e.g.,

midazolam)

[No specific recommendation
available; DDI study conducted
but results not publicly

available]

To confirm the lack of in vivo
inhibition of CYP3A4 by
Odevixibat.

Experimental Protocols

Protocol 3: Clinical DDI Study with a P-gp Inhibitor (e.g., Itraconazole)

o Study Design: An open-label, two-period, fixed-sequence crossover study in healthy adult

volunteers.

e Procedure:
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o Period 1: Administer a single oral dose of Odevixibat. Collect serial blood samples over a
specified period (e.g., 24-48 hours) to determine the pharmacokinetic profile of
Odevixibat alone.

o Washout Period: A sufficient washout period between treatments.

o Period 2: Administer the P-gp inhibitor (e.g., itraconazole) for several days to achieve
steady-state concentrations. On the last day of inhibitor administration, co-administer a
single oral dose of Odevixibat. Collect serial blood samples to determine the
pharmacokinetic profile of Odevixibat in the presence of the inhibitor.

o Data Analysis: Calculate the pharmacokinetic parameters (Cmax, AUC, t1/2) for Odevixibat
in both periods. Determine the geometric mean ratios (GMRs) and 90% confidence intervals
(Cls) for Cmax and AUC to assess the magnitude of the interaction.

Protocol 4: Clinical DDI Study with a P-gp Inducer (e.g., Rifampin) - Proposed

o Study Design: An open-label, two-period, fixed-sequence crossover study in healthy adult
volunteers.

e Procedure:

o Period 1: Administer a single oral dose of Odevixibat and determine its pharmacokinetic
profile.

o Washout Period.

o Period 2: Administer the P-gp inducer (e.qg., rifampin) for a sufficient duration to achieve
maximal induction. On the last day of inducer administration, co-administer a single oral
dose of Odevixibat and determine its pharmacokinetic profile.

o Data Analysis: Compare the pharmacokinetic parameters of Odevixibat with and without the
inducer to assess the impact of P-gp induction on Odevixibat exposure.
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In Vivo DDI Clinical Study Design
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Clinical DDI Study Workflow.
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Signaling Pathway and Mechanism of Action

Odevixibat's primary mechanism of action is the inhibition of the ileal bile acid transporter
(IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). This
transporter is responsible for the reabsorption of the majority of bile acids from the terminal
ileum back into the enterohepatic circulation. By blocking IBAT, Odevixibat increases the fecal
excretion of bile acids, leading to a reduction in the total bile acid pool and consequently lower
levels of serum bile acids.

Odevixibat Mechanism of Action

Enterohepatic
Circulation

Bile Acid Secretion Return to Liver

Bile Acids
in Gut Lumen

Odevixibat

reased Excretion Reabsorption

Fecal Bile Acid lleal Bile Acid
Excretion Transporter (IBAT

Inhibits

Click to download full resolution via product page
Odevixibat's Inhibition of IBAT.

Conclusion

The experimental designs and protocols outlined in these application notes provide a robust
framework for evaluating the drug-drug interaction potential of Odevixibat. Based on current in
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vitro and in vivo data, Odevixibat demonstrates a low risk for clinically significant systemic
DDils. Its local action in the gut is a key feature, and potential interactions are primarily
anticipated with drugs that may interfere with its localized concentration and activity, such as
bile acid sequestrants. Further clinical studies, particularly with P-gp inducers, could provide a
more complete DDI profile and further support its safe use in the target patient population.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Experimental Design for Odevixibat Drug-Drug
Interaction Studies: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1663563#experimental-design-for-
odevixibat-drug-drug-interaction-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
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